5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
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Overview
Description
5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol: is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a naphthalen-2-ol moiety substituted with a chloro group and a dioxaborolan group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the borylation of a suitable naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Amines, thiols; solvents like ethanol or dichloromethane; temperatures around 50°C to 100°C.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted naphthalene compounds
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, it can be used as a probe or ligand in studies involving boron-containing compounds .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The chloro and hydroxyl groups also contribute to its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness: The uniqueness of 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic esters.
Properties
Molecular Formula |
C16H18BClO3 |
---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H18BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-11(19)8-10-6-5-7-13(18)14(10)12/h5-9,19H,1-4H3 |
InChI Key |
SHSIAIHNKLCLBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)O |
Origin of Product |
United States |
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